1-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-isopropylurea
Description
1-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-isopropylurea is a heterocyclic urea derivative characterized by a central ethyl chain bearing hydroxyl, furan-3-yl, and thiophen-2-yl substituents, coupled with an isopropylurea group. This compound integrates aromatic heterocycles (furan and thiophene) and a polar hydroxy group, which may influence its physicochemical properties, such as solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
1-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-propan-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-10(2)16-13(17)15-9-14(18,11-5-6-19-8-11)12-4-3-7-20-12/h3-8,10,18H,9H2,1-2H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVITRSQCVZPGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC(C1=COC=C1)(C2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldol Condensation and Reduction
A foundational approach involves the aldol condensation of furan-3-carbaldehyde (1) and thiophene-2-carbaldehyde (2) under basic conditions (e.g., NaOH or LDA) to yield the β-hydroxy ketone (3) . Subsequent reduction of the ketone using NaBH₄ or LiAlH₄ generates the vicinal diol (4) . Selective protection of one hydroxyl group (e.g., as a tert-butyldimethylsilyl ether) followed by mesylation or tosylation of the secondary alcohol facilitates nucleophilic substitution with ammonia or benzylamine to install the amine functionality.
$$
\text{(1) Furan-3-carbaldehyde} + \text{(2) Thiophene-2-carbaldehyde} \xrightarrow{\text{base}} \text{(3) β-Hydroxy ketone} \xrightarrow{\text{NaBH₄}} \text{(4) Vicinal diol}
$$
Nitroaldol (Henry) Reaction
An alternative route employs the Henry reaction between nitroethane and equimolar furan-3-carbaldehyde/thiophene-2-carbaldehyde. This one-pot reaction forms a β-nitro alcohol (5) , which is reduced catalytically (H₂/Pd-C) or via LiAlH₄ to the β-amino alcohol (I) . This method circumvents diol formation and directly installs the amine group.
$$
\text{Nitroethane} + \text{(1)+(2)} \xrightarrow{\text{base}} \text{(5) β-Nitro alcohol} \xrightarrow{\text{H₂/Pd-C}} \text{(I) β-Amino alcohol}
$$
Epoxide Ring-Opening Strategy
Epoxidation of a diene precursor (6) (synthesized via Wittig olefination of furan-3-yl and thiophen-2-yl aldehydes) with m-CPBA yields the epoxide (7) . Ring-opening with aqueous ammonia introduces both the hydroxyl and amine groups in a stereocontrolled manner, yielding (I) .
$$
\text{(6) Diene} \xrightarrow{\text{m-CPBA}} \text{(7) Epoxide} \xrightarrow{\text{NH₃}} \text{(I) β-Amino alcohol}
$$
Urea Formation via Isocyanate Coupling
The β-amino alcohol (I) is reacted with isopropyl isocyanate (8) in anhydrous acetonitrile or dichloromethane, catalyzed by triethylamine. This step proceeds via nucleophilic attack of the amine on the isocyanate carbonyl, forming the urea linkage.
$$
\text{(I) β-Amino alcohol} + \text{(8) Isopropyl isocyanate} \xrightarrow{\text{Et₃N}} \text{Target compound}
$$
Optimization Notes :
- Temperature Control : Reactions conducted at 0–5°C minimize side reactions such as oligomerization.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance isocyanate reactivity but may require rigorous drying.
- Protection Strategies : Temporary silylation of the hydroxyl group prevents undesired urea cross-linking.
Alternative Synthetic Pathways
Carbamoyl Chloride Route
The amine intermediate (I) reacts with isopropyl carbamoyl chloride (9) in the presence of pyridine. This method offers superior yield (78–85%) compared to isocyanate coupling but necessitates stringent moisture exclusion.
$$
\text{(I)} + \text{(9) Isopropyl carbamoyl chloride} \xrightarrow{\text{pyridine}} \text{Target compound}
$$
Curtius Rearrangement
Conversion of the β-amino alcohol (I) to the corresponding acyl azide (10) via treatment with trichloroacetyl chloride, followed by thermolytic decomposition, generates an isocyanate intermediate (11) . Trapping with isopropylamine forms the unsymmetrical urea.
$$
\text{(I)} \xrightarrow{\text{Cl₃CCOCl}} \text{(10) Acyl azide} \xrightarrow{\Delta} \text{(11) Isocyanate} \xrightarrow{\text{iPrNH₂}} \text{Target compound}
$$
Analytical and Spectroscopic Characterization
Critical data for the target compound include:
Challenges and Mitigation Strategies
Regioselectivity in Aldol Reactions
Crossed aldol reactions between dissimilar aldehydes often yield mixtures. Employing directed aldol methodologies (e.g., Evans oxazolidinones) enforces regiocontrol.
Stereochemical Control
The secondary alcohol and adjacent amine create a stereogenic center. Asymmetric catalysis (e.g., Jacobsen epoxidation) or chiral auxiliaries (e.g., Oppolzer’s sultam) ensure enantiopure synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-isopropylurea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be explored for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-isopropylurea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Structural Features
The compound’s unique combination of heterocycles and functional groups is compared to structurally related molecules in the table below:
Key Observations :
Heterocyclic Diversity : The target compound incorporates both furan and thiophene rings, a feature shared with C₁₂H₁₀O₂S (). However, the latter lacks a urea group and instead features an α,β-unsaturated ketone, which influences its electronic properties and reactivity .
Urea Derivatives: Compounds in (e.g., 7a–7d) share the urea backbone but differ in substituents (e.g., benzoyl vs. isopropyl).
Hydroxy Group : The hydroxy group in the target compound’s ethyl chain is absent in analogs from and . This group could enhance hydrogen-bonding interactions, affecting crystal packing or biological activity .
Physicochemical and Electronic Properties
While direct data on the target compound are unavailable, inferences can be drawn from analogous systems:
- Solubility: The hydroxy group may increase aqueous solubility compared to non-hydroxylated analogs like C₁₂H₁₀O₂S. However, the isopropylurea moiety could counterbalance this effect due to steric hindrance .
- Electronic Structure : Computational methods, such as density-functional theory (), could predict electron density distribution. The furan and thiophene rings likely contribute conjugated π-systems, similar to C₁₂H₁₀O₂S, which exhibits electrochemical activity attributable to its heterocycles .
Biological Activity
1-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-isopropylurea is a complex organic compound notable for its unique structural features, which include furan and thiophene moieties. These components are known to confer various biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound's IUPAC name is 1-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-isopropylurea, with the molecular formula . Its structure allows for diverse interactions within biological systems due to the presence of hydroxyl, furan, and thiophene groups.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N2O3S |
| Molecular Weight | 290.37 g/mol |
| CAS Number | 2034491-46-6 |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may modulate enzyme activity and receptor binding through hydrogen bonding and hydrophobic interactions.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer or diabetes.
- Receptor Modulation: Interaction with receptors can alter signaling pathways, potentially providing benefits in neurodegenerative diseases or inflammation.
Biological Activity Studies
Several studies have investigated the biological activities of similar compounds and have provided insights into the potential effects of this compound:
- Antioxidant Activity: Compounds with furan and thiophene rings have demonstrated antioxidant properties, which can protect cells from oxidative stress.
- Anticancer Properties: Research indicates that thiophene-containing compounds can inhibit tumor growth by interfering with cancer cell metabolism.
- Antimicrobial Activity: Some studies have reported that compounds with furan and thiophene structures possess antimicrobial properties against various pathogens.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-isopropylurea | Lacks thiophene moiety | Moderate antioxidant activity |
| 1-(2-(Thiophen-2-yl)-2-hydroxyethyl)-3-isopropylurea | Lacks furan moiety | Antimicrobial activity |
| 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-methylurea | Contains methyl group instead of isopropyl | Lower enzyme inhibition |
Q & A
Q. What are the common synthetic routes for preparing 1-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-isopropylurea?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Preparation of the furan-thiophene hybrid core via cyclization or coupling reactions. For example, gold(I)-catalyzed cyclization of alkynyl thioethers can establish the heterocyclic backbone .
- Step 2 : Introduction of the hydroxy group through oxidation or hydroxylation under controlled conditions (e.g., using H2O2 or catalytic epoxidation followed by hydrolysis) .
- Step 3 : Formation of the urea linkage via reaction with isopropyl isocyanate. This step often requires anhydrous conditions and a base like triethylamine to drive the reaction .
- Purification : Column chromatography or recrystallization is critical to isolate the final product with >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm structural integrity, with characteristic peaks for the furan (δ 6.2–7.4 ppm), thiophene (δ 7.0–7.5 ppm), and urea NH groups (δ 5.5–6.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., Q Exactive Orbitrap) provides exact mass verification (e.g., [M+H]<sup>+</sup> at m/z 365.12) .
- Infrared (IR) Spectroscopy : Bands at ~1650 cm<sup>−1</sup> (urea C=O) and ~3400 cm<sup>−1</sup> (OH/NH) validate functional groups .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent polarity, catalyst loading). For example, a central composite design identified acetonitrile as the optimal solvent for urea bond formation, achieving 82% yield .
- Continuous Flow Reactors : Enhance reproducibility and scalability by minimizing side reactions (e.g., hydrolysis of the urea group) .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may accelerate coupling steps while reducing byproducts .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Purity Reassessment : Impurities >2% can skew bioactivity; reanalyze batches via LC-MS and exclude degraded samples .
- Assay Standardization : Validate biological assays (e.g., enzyme inhibition) under uniform conditions (pH, temperature, co-solvents). For instance, conflicting IC50 values for kinase inhibition may arise from DMSO concentration variations .
- Structural Analog Comparison : Compare activity with analogs (e.g., 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea) to identify critical pharmacophores .
Q. How does computational modeling predict the compound’s reactivity and target interactions?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The hydroxy group and urea moiety are key reaction hotspots .
- Molecular Dynamics (MD) Simulations : Simulate binding to biological targets (e.g., kinases) using software like GROMACS. The thiophene ring shows π-π stacking with tyrosine residues in docking studies .
Q. What methodologies assess stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light. Urea bonds degrade at pH >10, requiring buffered formulations for in vivo studies .
- Long-Term Stability : Monitor via accelerated aging (40°C/75% RH for 6 months). Lyophilization improves shelf life by reducing hydrolysis .
Q. How can low yields in the final urea coupling step be troubleshooted?
- Moisture Control : Use molecular sieves or anhydrous solvents to prevent isocyanate hydrolysis .
- Catalyst Optimization : Switch from triethylamine to DBU (1,8-diazabicycloundec-7-ene) to enhance nucleophilicity of the amine intermediate .
- Stoichiometry Adjustment : A 1.2:1 molar ratio of isopropyl isocyanate to amine intermediate reduces unreacted starting material .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
